molecular formula C13H16O B3395245 1-CYCLOHEXENYL-2-METHOXYBENZENE CAS No. 22618-48-0

1-CYCLOHEXENYL-2-METHOXYBENZENE

Cat. No.: B3395245
CAS No.: 22618-48-0
M. Wt: 188.26 g/mol
InChI Key: QDEHJTCYJGEWND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclohexenyl-2-methoxybenzene is an organic compound with the molecular formula C13H16O It is a derivative of benzene, where a cyclohexene ring is attached to the benzene ring along with a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cyclohexenyl-2-methoxybenzene can be synthesized through several methods, including electrophilic aromatic substitution reactions. One common method involves the reaction of cyclohexene with methoxybenzene under acidic conditions to form the desired product. The reaction typically requires a catalyst such as aluminum chloride (AlCl3) and is carried out at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of advanced catalysts and solvents can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexenyl-2-methoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Cyclohexenyl-2-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-cyclohexenyl-2-methoxybenzene involves its interaction with various molecular targets and pathways. The compound can modulate sensorimotor responses, spontaneous motor activity, and thermoregulation. It exerts its effects through both opioid and non-opioid mechanisms, suggesting potential for abuse and bodily harm .

Comparison with Similar Compounds

Similar Compounds

    1-Cyclohexyl-2-methoxybenzene: Similar structure but with a cyclohexane ring instead of cyclohexene.

    2-Methoxybenzene: Lacks the cyclohexene ring, simpler structure.

    Cyclohexenylbenzene: Lacks the methoxy group, simpler structure.

Uniqueness

1-Cyclohexenyl-2-methoxybenzene is unique due to the presence of both a cyclohexene ring and a methoxy group attached to the benzene ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

1-(cyclohexen-1-yl)-2-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O/c1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11/h5-7,9-10H,2-4,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDEHJTCYJGEWND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10293628
Record name 1-(cyclohex-1-en-1-yl)-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10293628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22618-48-0
Record name NSC91066
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91066
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(cyclohex-1-en-1-yl)-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10293628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-CYCLOHEXENYL-2-METHOXYBENZENE
Reactant of Route 2
Reactant of Route 2
1-CYCLOHEXENYL-2-METHOXYBENZENE
Reactant of Route 3
Reactant of Route 3
1-CYCLOHEXENYL-2-METHOXYBENZENE
Reactant of Route 4
Reactant of Route 4
1-CYCLOHEXENYL-2-METHOXYBENZENE
Reactant of Route 5
Reactant of Route 5
1-CYCLOHEXENYL-2-METHOXYBENZENE
Reactant of Route 6
Reactant of Route 6
1-CYCLOHEXENYL-2-METHOXYBENZENE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.